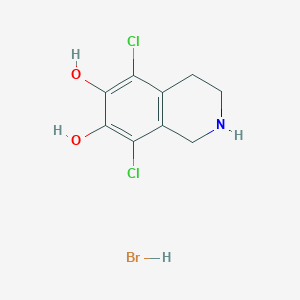
5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Cat. No. B8722259
M. Wt: 314.99 g/mol
InChI Key: WCKDLYYUCIAKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08318768B2
Procedure details


5,8-Dichloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 g, 3.35 mmol) was suspended in aqueous HBr (48%, 10 mL) and refluxed for 5 hours before evaporation. The remaining residue was evaporated twice from toluene to give 1.05 g (quant) of the title compound as a pale solid.
Name
5,8-Dichloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[C:12]([O:13]C)=[C:11]([O:15]C)[C:10]([Cl:17])=[C:9]2[C:4]=1[CH2:5][CH2:6][NH:7][CH2:8]2.[BrH:18]>>[BrH:18].[Cl:2][C:3]1[C:12]([OH:13])=[C:11]([OH:15])[C:10]([Cl:17])=[C:9]2[C:4]=1[CH2:5][CH2:6][NH:7][CH2:8]2 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
5,8-Dichloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC1=C2CCNCC2=C(C(=C1OC)OC)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 5 hours before evaporation
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The remaining residue was evaporated twice from toluene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Br.ClC1=C2CCNCC2=C(C(=C1O)O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
